molecular formula C22H20N4O4S2 B11022900 methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11022900
M. Wt: 468.6 g/mol
InChI Key: PHMOFMVHZVADTQ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the imidazole family, specifically containing a thiazole ring fused with a pyrimidine ring

    Name: Methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

    Structure: !Compound Structure

    Core Rings: Thiazole and pyrimidine

    Functional Groups: Methyl ester, carbonyl, and amino groups

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: The compound is stable due to its aromatic rings.

    Common Reactions:

    Major Products: Various derivatives based on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Building block for more complex molecules.

    Biology: Potential bioactive properties (e.g., antimicrobial, antitumor).

    Medicine: Investigated for therapeutic applications.

    Industry: Used in drug development and materials science.

Mechanism of Action

    Targets: Specific enzymes, receptors, or cellular pathways.

    Pathways: Modulates biochemical processes (e.g., signal transduction).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features.

    Similar Compounds: Explore related structures (e.g., other thiazoles, pyrimidines).

Remember, this compound’s complexity reflects its potential in various fields.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

methyl 2-[(2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H20N4O4S2/c1-12-13(2)31-22-23-11-15(19(28)26(12)22)18(27)25-21-24-17(20(29)30-3)16(32-21)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,24,25,27)

InChI Key

PHMOFMVHZVADTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC)C

Origin of Product

United States

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